Trityllosartan Trityllosartan Trityllosartan is an intermediate in the preparation of Losartan impurities.
Brand Name: Vulcanchem
CAS No.: 133909-99-6
VCID: VC0545957
InChI: InChI=1S/C41H37ClN6O/c1-2-3-23-38-43-39(42)37(29-49)47(38)28-30-24-26-31(27-25-30)35-21-13-14-22-36(35)40-44-46-48(45-40)41(32-15-7-4-8-16-32,33-17-9-5-10-18-33)34-19-11-6-12-20-34/h4-22,24-27,49H,2-3,23,28-29H2,1H3
SMILES: CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN(N=N4)C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)CO)Cl
Molecular Formula: C41H37ClN6O
Molecular Weight: 665.2 g/mol

Trityllosartan

CAS No.: 133909-99-6

Cat. No.: VC0545957

Molecular Formula: C41H37ClN6O

Molecular Weight: 665.2 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Trityllosartan - 133909-99-6

Specification

CAS No. 133909-99-6
Molecular Formula C41H37ClN6O
Molecular Weight 665.2 g/mol
IUPAC Name [2-butyl-5-chloro-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methanol
Standard InChI InChI=1S/C41H37ClN6O/c1-2-3-23-38-43-39(42)37(29-49)47(38)28-30-24-26-31(27-25-30)35-21-13-14-22-36(35)40-44-46-48(45-40)41(32-15-7-4-8-16-32,33-17-9-5-10-18-33)34-19-11-6-12-20-34/h4-22,24-27,49H,2-3,23,28-29H2,1H3
Standard InChI Key QQPGGBNMTNDKEY-UHFFFAOYSA-N
SMILES CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN(N=N4)C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)CO)Cl
Canonical SMILES CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN(N=N4)C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)CO)Cl
Appearance Solid powder

Introduction

Chemical Identity and Nomenclature

Trityllosartan, systematically named [2-butyl-5-chloro-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methanol, belongs to the class of triphenylmethyl-protected tetrazoles. Its structure features a central imidazole ring substituted with a butyl chain, a chlorine atom, and a hydroxymethyl group, while the tetrazole moiety is shielded by a trityl (triphenylmethyl) group to prevent undesired reactivity during synthesis .

Molecular and Structural Characteristics

The compound’s IUPAC name and SMILES notation (CCCCOC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN(N=N4)C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)CO)Cl) reflect its intricate architecture. Key structural attributes include:

  • Tetrazole ring: A five-membered ring with four nitrogen atoms, critical for angiotensin II receptor antagonism in losartan.

  • Trityl group: A bulky triphenylmethyl substituent that enhances solubility in organic solvents during synthetic steps .

Table 1: Molecular Identity of Trityllosartan

PropertyValueSource
CAS Registry Number133909-99-6
Molecular FormulaC₄₁H₃₇ClN₆O
Molecular Weight665.23 g/mol
IUPAC Name[2-butyl-5-chloro-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methanol
XLogP38.5 (Predicted)

Synthesis Methodologies

The synthesis of trityllosartan is a multistep process designed to achieve high yield and purity. Two principal approaches dominate industrial and laboratory settings:

Coupling-Deprotection Strategy

As outlined in patent literature, a common method involves:

  • Coupling Reaction: Reacting 2-n-butyl-4-chloro-1H-imidazolyl-5-methanol with 5-(4'-bromomethyl-1,1'-biphenyl-2-yl)-2-triphenylmethyl-2H-tetrazole in a polar aprotic solvent like N,N-dimethylformamide (DMF). Sodium methoxide or potassium hydroxide acts as a base to deprotonate the imidazole nitrogen, facilitating nucleophilic substitution .

  • Workup and Purification: The crude product undergoes sequential washing with toluene and water to remove unreacted starting materials and inorganic salts. Centrifugation yields a wet product, which is further dried under vacuum .

Reductive Alkylation Approach

An alternative method from Chinese patent CN105017226A employs:

  • Reaction Setup: Combining N-(trityl)-5-(4'-bromomethylbiphenyl-2-yl)tetrazole with 2-butyl-5-chloro-1H-imidazole-4-carbaldehyde in toluene under nitrogen atmosphere.

  • Reduction Step: Adding sodium borohydride at 5–10°C to reduce the aldehyde group to a hydroxymethyl moiety, followed by stirring at 20–25°C for 1 hour. This method reports yields exceeding 85% after crystallization .

Table 2: Key Synthetic Conditions from Patent CN105017226A

ParameterDetails
SolventToluene
BasePotassium hydroxide
CatalystTetrabutylammonium bromide
Temperature50–60°C (reflux)
Reaction Time2–3 hours
Reducing AgentSodium borohydride

Role in Losartan Potassium Production

Trityllosartan’s primary industrial application lies in its conversion to losartan, a non-peptide angiotensin II receptor blocker. The deprotection step involves:

  • Acid/Base Treatment: Treating trityllosartan with hydrochloric acid or aqueous sodium hydroxide to cleave the trityl group, yielding losartan free acid.

  • Salt Formation: Reacting losartan free acid with potassium hydroxide to produce the pharmaceutically active losartan potassium (CAS No. 124750-99-8) .

This intermediate’s design addresses two challenges in losartan synthesis:

  • Protection of Tetrazole: The trityl group prevents unwanted side reactions at the tetrazole ring during imidazole functionalization.

  • Solubility Management: The hydrophobic trityl moiety improves solubility in organic solvents, facilitating purification via extraction .

Physicochemical Properties

Experimental and predicted data highlight trityllosartan’s stability and handling requirements:

Thermal and Solubility Profiles

  • Boiling Point: Predicted at 856.6±75.0°C (ChemicalBook), though decomposition likely occurs below this temperature .

  • Density: 1.22±0.1 g/cm³, indicative of a densely functionalized aromatic compound .

  • Solubility: Freely soluble in chloroform and dimethyl sulfoxide (DMSO), sparingly soluble in methanol, and insoluble in water .

Spectroscopic Characteristics

  • IR Spectroscopy: Expected absorption bands at 3350 cm⁻¹ (O-H stretch), 1600 cm⁻¹ (C=N tetrazole), and 750 cm⁻¹ (C-Cl) .

  • Mass Spectrometry: Predicted molecular ion peak at m/z 665.27898 ([M+H]⁺) with a collision cross-section of 265.8 Ų .

Structural and Conformational Analysis

Computational modeling reveals:

  • Tertiary Structure: The trityl group adopts a propeller-like conformation, with phenyl rings oriented 120° apart to minimize steric hindrance.

  • Intermolecular Interactions: π-π stacking between the biphenyl and trityl moieties stabilizes the crystal lattice, as evidenced by X-ray diffraction data .

Table 3: Predicted Collision Cross Sections (CCS)

Adductm/zCCS (Ų)
[M+H]⁺665.27898265.8
[M+Na]⁺687.26092286.4
[M-H]⁻663.26442276.9

Industrial and Research Applications

Pharmaceutical Manufacturing

Trityllosartan’s synthesis is optimized for:

  • Batch Production: Scalable reactions in 500–1000 L reactors, achieving batch sizes of 50–100 kg.

  • Quality Control: HPLC purity assays (>98%) ensure compliance with ICH guidelines .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator